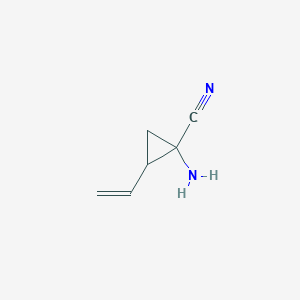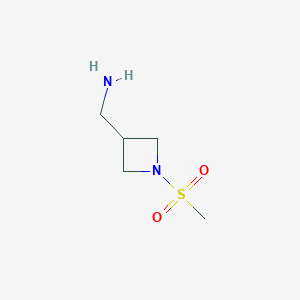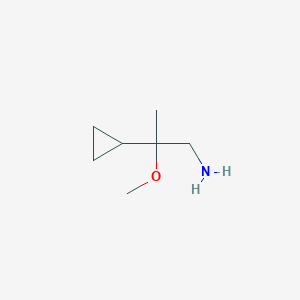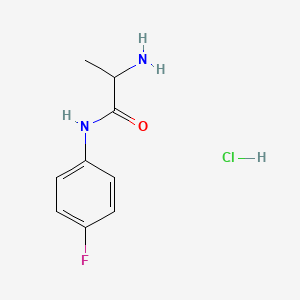
2-Amino-N-(4-fluorophenyl)propanamide hydrochloride
Vue d'ensemble
Description
2-Amino-N-(4-fluorophenyl)propanamide hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a propanamide structure, making it a unique molecule with interesting properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(4-fluorophenyl)propanamide hydrochloride typically involves the reaction of 4-fluoroaniline with propanoyl chloride in the presence of a suitable base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to yield the final product. The reaction conditions include maintaining a temperature of around 0°C to room temperature and using anhydrous solvents to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-N-(4-fluorophenyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 2-Nitro-N-(4-fluorophenyl)propanamide hydrochloride.
Reduction: The nitro group, if present, can be reduced to an amine group, yielding the original compound.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) and acetic anhydride (CH₃CO)₂O.
Major Products Formed:
Oxidation: 2-Nitro-N-(4-fluorophenyl)propanamide hydrochloride
Reduction: this compound (original compound)
Substitution: Various fluorophenyl derivatives
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: The compound may have therapeutic potential, and research is ongoing to explore its use in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Amino-N-(4-fluorophenyl)propanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorophenyl group can enhance the compound's binding affinity. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
2-Amino-N-(4-fluorophenyl)propanamide hydrochloride can be compared with other similar compounds, such as:
2-Amino-N-(3-fluorophenyl)propanamide hydrochloride: Similar structure but with a different position of the fluorine atom.
2-Amino-N-(4-chlorophenyl)propanamide hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-N-(4-methoxyphenyl)propanamide hydrochloride: Similar structure but with a methoxy group instead of fluorine.
These compounds share similarities in their core structure but differ in the substituents, leading to variations in their chemical properties and biological activities.
Propriétés
IUPAC Name |
2-amino-N-(4-fluorophenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.ClH/c1-6(11)9(13)12-8-4-2-7(10)3-5-8;/h2-6H,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDGIUMTAAPGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


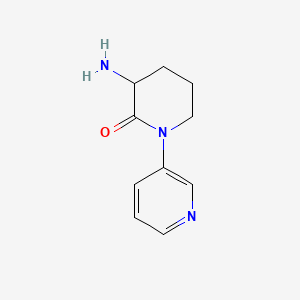
![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B1528820.png)

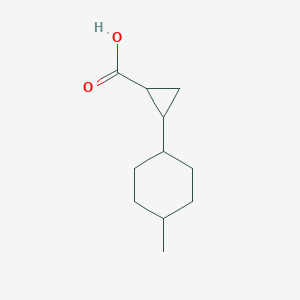
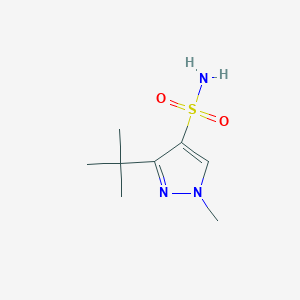

![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1528831.png)
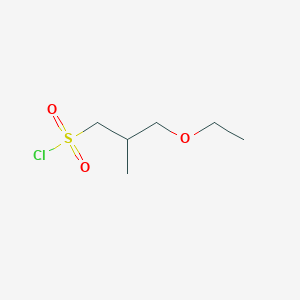
![Tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1528834.png)
